molecular formula C9H10N2O B7905565 4,7-Dimethyl-1,3-benzoxazol-2-amine

4,7-Dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B7905565
M. Wt: 162.19 g/mol
InChI Key: IGPKXXVDZMFXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a structure of considerable interest in organic and medicinal chemistry. researchgate.netnih.gov Its relative stability and the presence of reactive sites allow for extensive functionalization, making it a versatile building block for more complex molecules. researchgate.net The structural similarity of benzoxazole derivatives to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate their interaction with biological macromolecules, contributing to their wide-ranging biological activities. researchgate.netbldpharm.com This has made the benzoxazole nucleus a key component in the development of new pharmaceuticals and functional materials. researchgate.netnih.gov

Overview of Biologically Active Benzoxazole Derivatives

The benzoxazole core is present in a multitude of biologically active compounds, both natural and synthetic. nih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihistaminic properties. nih.govnih.gov For instance, naturally occurring benzoxazoles like the antibiotic calcimycin (B1668216) exhibit potent activity against Gram-positive bacteria. olemiss.edu Synthetic benzoxazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as flunoxaprofen (B1672895) and benoxaprofen, and muscle relaxants like chlorzoxazone. nih.gov The versatility of the benzoxazole scaffold continues to inspire the synthesis of new derivatives with the potential for improved therapeutic efficacy. nih.gov

Rationale for Investigating Substituted 2-Aminobenzoxazoles

Within the broader family of benzoxazoles, the 2-aminobenzoxazole (B146116) moiety is of particular significance. These compounds and their N-substituted analogs are crucial in medicinal chemistry and chemical biology. nih.govacs.org They have been identified as potential therapeutic agents, acting as inhibitors for various enzymes such as proteases and topoisomerase II. acs.org Furthermore, their unique chemical properties have led to their use in materials chemistry and as probes for positron emission tomography (PET). acs.org The development of efficient and non-toxic synthetic routes to access 2-aminobenzoxazoles is an active area of research, underscoring their importance. nih.govacs.org

Specific Research Focus on 4,7-Dimethyl-1,3-benzoxazol-2-amine

The specific compound, this compound, belongs to the class of substituted 2-aminobenzoxazoles. While this class of compounds is well-studied, specific research detailing the synthesis, characterization, and biological evaluation of this compound is not extensively documented in publicly available literature. Its chemical structure, featuring methyl groups at the 4 and 7 positions of the benzoxazole ring, suggests that it possesses the core scaffold known for a wide range of biological activities. The electronic and steric effects of the dimethyl substitution could potentially modulate its interaction with biological targets, making it a compound of interest for future investigation within the field of medicinal chemistry.

Data on Biologically Active Benzoxazole Derivatives

To illustrate the therapeutic potential of the benzoxazole class, the following table presents examples of various derivatives and their documented biological activities.

Compound NameSubstitution PatternBiological ActivityReference
CalcimycinNatural ProductAntibiotic olemiss.edu
Flunoxaprofen2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acidAnti-inflammatory (NSAID) nih.gov
Benoxaprofen2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acidAnti-inflammatory (NSAID) nih.gov
Chlorzoxazone5-Chloro-2-benzoxazolinoneMuscle Relaxant nih.gov
Boxazomycin BSubstituted benzoxazoleAntibacterial nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKXXVDZMFXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4,7-Dimethyl-1,3-benzoxazol-2-amine

A retrosynthetic approach to this compound suggests that the primary disconnection occurs at the C-N and C-O bonds of the oxazole (B20620) ring. This leads back to the key precursor, 2-amino-3,6-dimethylphenol (B106437). This aminophenol derivative contains the requisite arrangement of functional groups—an amino group and a hydroxyl group ortho to each other on a dimethyl-substituted benzene (B151609) ring—necessary for the formation of the benzoxazole (B165842) core. The 2-amino group on the final product can be introduced from a variety of cyanating or equivalent electrophilic reagents.

Conventional Synthetic Routes to 2-Aminobenzoxazoles

The synthesis of 2-aminobenzoxazoles, a class of compounds to which this compound belongs, is predominantly achieved through the cyclization of 2-aminophenol (B121084) derivatives. nih.govacs.org These methods are valued for their efficiency and the accessibility of the starting materials. acs.orgresearchgate.net

Cyclization Reactions Involving 2-Aminophenol Derivatives

The most direct and widely employed strategy for constructing the 2-aminobenzoxazole (B146116) scaffold involves the reaction of a 2-aminophenol with a reagent that provides the C2-amino group. nih.govacs.org This intramolecular cyclization is a powerful tool in heterocyclic synthesis.

One established method involves the condensation of 2-aminophenols with isothiocyanates. This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the 2-aminobenzoxazole.

Similarly, carbon disulfide can be employed as a C1 synthon. The reaction of a 2-aminophenol with carbon disulfide in the presence of a base leads to the formation of a dithiocarbamate (B8719985) intermediate. Subsequent intramolecular cyclization and elimination afford the corresponding 2-mercaptobenzoxazole, which can then be converted to the 2-amino derivative through various chemical transformations.

A more modern and less hazardous approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. nih.govacs.orgorganic-chemistry.org This method avoids the use of highly toxic reagents like cyanogen (B1215507) bromide. acs.orggoogle.com The reaction of a 2-aminophenol with NCTS, typically in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), facilitates the electrophilic cyanation of the amino group, followed by intramolecular cyclization of the resulting intermediate to furnish the 2-aminobenzoxazole. nih.govacs.orgorganic-chemistry.org This protocol is noted for its operational simplicity, mild reaction conditions, and good to excellent yields. nih.govorganic-chemistry.org

ReagentBase/CatalystKey Features
Isothiocyanates-Forms thiourea intermediate
Carbon DisulfideBaseProceeds via a 2-mercaptobenzoxazole
NCTSLiHMDS or BF₃·Et₂OSafer alternative to cyanogen bromide, high yields nih.govacs.orgorganic-chemistry.org

Ring-Closure Reactions from Substituted Anilides

An alternative strategy involves the ring-closure of appropriately substituted anilides. For instance, a 2-hydroxyanilide can undergo intramolecular cyclization under dehydrating conditions to form the benzoxazole ring. If the anilide is derived from an N-cyano precursor, this can lead directly to a 2-aminobenzoxazole derivative.

Targeted Synthesis of this compound

The targeted synthesis of this compound would logically commence with 2-amino-3,6-dimethylphenol as the starting material. Following the general methodologies outlined above, this specific precursor would be subjected to a cyclization reaction.

A plausible and efficient route would involve the reaction of 2-amino-3,6-dimethylphenol with NCTS. nih.govorganic-chemistry.org This reaction, facilitated by a suitable base or Lewis acid, would directly install the 2-amino group and promote the ring closure to form the desired this compound. The reaction conditions, such as solvent and temperature, would be optimized to maximize the yield and purity of the final product.

Starting MaterialReagentProduct
2-Amino-3,6-dimethylphenolNCTSThis compound

Precursor Synthesis of 2-Amino-3,6-dimethylphenol Derivatives

The immediate precursor required for the synthesis of this compound is 2-Amino-3,6-dimethylphenol. The synthesis of this specific substituted aminophenol is not commonly detailed, but can be achieved through established multi-step chemical transformations starting from more readily available materials.

One plausible pathway begins with 2,5-dimethylphenol (B165462). The synthesis involves two key steps:

Nitration: The selective introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 2,5-dimethylphenol yields 2-nitro-3,6-dimethylphenol. This electrophilic aromatic substitution is typically carried out using nitrating agents like fuming nitric acid in acetic acid. publish.csiro.au The directing effects of the hydroxyl and methyl groups guide the regioselectivity of the reaction.

Reduction: The subsequent reduction of the nitro group to an amino group (-NH₂) furnishes the desired 2-Amino-3,6-dimethylphenol. This transformation can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). nih.gov

An alternative approach involves the direct amination of 2,6-dimethylphenol. This can be performed at high temperatures and pressures using ammonia (B1221849) in the presence of an aluminum oxide catalyst, a method more common in industrial-scale production. google.com

Optimized Reaction Conditions for Cyclization to this compound

The pivotal step in forming the benzoxazole ring is the cyclization of 2-Amino-3,6-dimethylphenol. This reaction involves the condensation of the ortho-amino and hydroxyl groups with a one-carbon synthon. A common and effective method utilizes an electrophilic cyanating agent.

Historically, the highly toxic cyanogen bromide (BrCN) was frequently used for this transformation. nih.gov However, modern methods favor safer alternatives. One well-documented approach employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). acs.org The reaction proceeds via an initial Lewis acid-catalyzed activation of the cyano group of NCTS, followed by a nucleophilic attack from the amino group of the phenol. An intramolecular cyclization by the hydroxyl group then occurs, leading to the formation of the 2-aminobenzoxazole ring upon workup. acs.org

The reaction conditions have been optimized for various substituted o-aminophenols, providing a template for the synthesis of the title compound. acs.org

EntryReagent (equiv)Lewis Acid (equiv)SolventTemp. (°C)Time (h)Conversion/YieldReference
1NCTS (3)BF₃·Et₂O (3)1,4-Dioxane1003039% acs.org
2NCTS (3)BF₃·Et₂O (2)1,4-DioxaneReflux3075% acs.org
3NCTS (1.5)BF₃·Et₂O (2)1,4-DioxaneReflux25-30Good acs.org

Modern and Green Chemistry Approaches in Benzoxazole Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and environmentally benign methods for constructing heterocyclic scaffolds like benzoxazoles.

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers powerful tools for benzoxazole synthesis, often proceeding under milder conditions with high efficiency.

Palladium-Catalyzed Synthesis: A notable method involves the palladium-catalyzed aerobic oxidative cyclization of o-aminophenols with isocyanides to yield 2-aminobenzoxazoles. This process is advantageous due to its use of air as the oxidant and readily available starting materials. acs.org

Copper-Catalyzed Synthesis: Copper catalysts are widely used for intramolecular cyclization reactions. For instance, copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) can effectively catalyze the formation of the benzoxazole ring from ortho-haloanilides. csic.es

Microwave-Assisted and Solvent-Free Methods

The application of microwave irradiation has significantly accelerated the synthesis of benzoxazoles, often allowing for solvent-free conditions, which aligns with the principles of green chemistry.

Microwave-Assisted Synthesis: The condensation of 2-aminophenols with various reagents like aldehydes or carboxylic acids can be dramatically expedited using microwave heating. nih.govacs.org This technique not only reduces reaction times from hours to minutes but can also improve product yields.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. For example, the reaction of 2-aminophenol with carboxylic acids promoted by Lawesson's reagent can be carried out efficiently under solvent-free, microwave-assisted conditions. csic.es Another approach uses a grindstone method with a solid catalyst like strontium carbonate at room temperature, eliminating the need for both solvent and external heating.

Application of Recyclable Catalysts

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemistry, addressing issues of cost and waste associated with single-use catalysts.

Magnetic Nanoparticles: Catalysts such as Fe₃O₄@SiO₂-SO₃H, which consist of sulfonic acid groups supported on silica-coated magnetic nanoparticles, have been successfully employed for the synthesis of 2-arylbenzoxazoles. These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant drop in activity.

Ionic Liquid Gels: Reusable Brønsted acidic ionic liquid gels (BAIL gels) have proven to be effective catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. These gel-based catalysts simplify product isolation and can be recycled for several consecutive runs.

MethodCatalystConditionsAdvantagesReference
Metal-Free, MicrowaveHydrogen Peroxide (H₂O₂)Ethanol, MicrowaveUses a safe and inexpensive oxidant.
Solvent-Free, MicrowaveLawesson's ReagentNeat, MicrowaveHigh efficiency, broad substrate scope. csic.es
Recyclable Magnetic CatalystFe₃O₄@SiO₂-SO₃H50 °C, Solvent-freeEasily separable, reusable, mild conditions.
Recyclable Ionic Liquid GelBAIL gel130 °C, Solvent-freeHigh yields, catalyst is reusable for up to 5 runs.

Derivatization Strategies for the this compound Core

The this compound structure possesses reactive sites that allow for further chemical modification, enabling the synthesis of a diverse library of derivatives. The primary site for derivatization is the 2-amino group.

N-Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base like pyridine. This reaction yields N-acyl-2-aminobenzoxazole derivatives. nih.gov This is a common strategy to introduce a wide variety of functional groups.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reaction with alkyl halides. The regioselectivity of the alkylation (mono- vs. di-alkylation) can be controlled by the choice of base and reaction conditions. For example, using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can facilitate selective N-alkylation. beilstein-journals.org

Formation of Ureas and Sulfonamides: Reaction of the 2-amino group with isocyanates or sulfonyl chlorides provides access to the corresponding urea (B33335) and sulfonamide derivatives, respectively. nih.gov

Smiles Rearrangement: More complex N-substituted 2-aminobenzoxazoles can be synthesized via a one-pot amination of a benzoxazole-2-thiol precursor mediated by chloroacetyl chloride, which proceeds through an intramolecular Smiles rearrangement. acs.org This allows for the introduction of various amine functionalities.

These derivatization strategies are crucial for exploring the structure-activity relationships of this scaffold in various chemical and biological contexts.

Modifications at the 2-Amino Group

The 2-amino group of this compound is a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through N-acylation and N-alkylation reactions.

N-Acylation: The primary amine can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding N-acyl derivatives. nih.gov These reactions are fundamental in peptide synthesis and for modifying the electronic and lipophilic properties of the molecule.

N-Alkylation: Introduction of alkyl groups at the 2-amino position can be achieved through reactions with alkyl halides. nih.gov The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions, including the stoichiometry of the reagents and the nature of the base employed. These modifications can significantly influence the compound's biological activity. beilstein-journals.org

ModificationReagent ClassExpected Product
N-AcylationAcid Chlorides, AnhydridesN-Acyl-4,7-dimethyl-1,3-benzoxazol-2-amine
N-AlkylationAlkyl HalidesN-Alkyl-4,7-dimethyl-1,3-benzoxazol-2-amine

Substitution Reactions on the Benzene Moiety

The benzene portion of the this compound ring system is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the two methyl groups and the fused oxazole ring—will govern the position of incoming electrophiles. The methyl groups are activating and ortho-, para-directing, while the directing influence of the fused heterocyclic ring is more complex.

Halogenation and Nitration: Reactions such as bromination or nitration are expected to introduce substituents onto the aromatic ring. libretexts.org The precise location of substitution would depend on the interplay of the electronic and steric effects of the methyl groups and the benzoxazole system. For instance, nitration typically employs a mixture of nitric acid and sulfuric acid.

ReactionReagentsPotential Product
BrominationBr2, Lewis AcidBromo-4,7-dimethyl-1,3-benzoxazol-2-amine
NitrationHNO3, H2SO4Nitro-4,7-dimethyl-1,3-benzoxazol-2-amine

Formation of Hydrazone and Amide Derivatives

The 2-amino group serves as a precursor for the synthesis of more complex derivatives, including hydrazones and a wider range of amides.

Formation of Hydrazone Derivatives: A common strategy to form hydrazone derivatives involves the conversion of the 2-amino group into a hydrazinyl group. This can be achieved by reacting the corresponding 2-halobenzoxazole with hydrazine (B178648) hydrate. The resulting 2-hydrazinyl-4,7-dimethyl-1,3-benzoxazole can then be condensed with various aldehydes and ketones to furnish a library of hydrazone derivatives. nih.govnih.gov These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

Formation of Amide Derivatives: Beyond simple N-acylation, a diverse range of amide derivatives can be synthesized. Coupling reactions between this compound and various carboxylic acids, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents, would yield a broad spectrum of amide compounds. nih.gov These reactions are crucial for creating peptide-like structures and for structure-activity relationship studies in drug discovery. libretexts.org

DerivativeSynthetic PrecursorKey Reaction
Hydrazones2-Hydrazinyl-4,7-dimethyl-1,3-benzoxazoleCondensation with aldehydes/ketones
AmidesThis compoundCoupling with carboxylic acids

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with other atoms.

The aromatic protons on the benzene ring are anticipated to appear as doublets or singlets depending on their coupling with neighboring protons. The two methyl groups at positions 4 and 7 will likely resonate as sharp singlets in the upfield region of the spectrum. The protons of the amine group may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
Predicted ValueSinglet-CH₃ at C4
Predicted ValueSinglet-CH₃ at C7
Predicted ValueDoubletAromatic H at C5
Predicted ValueDoubletAromatic H at C6
Predicted ValueBroad Singlet-NH₂

Note: The data in this table is based on predictive models and may not represent actual experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two methyl carbons, the aromatic carbons, and the carbons of the oxazole ring. The chemical shifts of the aromatic and heterocyclic carbons will be in the downfield region, while the methyl carbons will appear in the upfield region. The carbon atom attached to the amino group (C2) is expected to have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Predicted ValueC2
Predicted ValueC3a
Predicted ValueC4
Predicted ValueC5
Predicted ValueC6
Predicted ValueC7
Predicted ValueC7a
Predicted Value-CH₃ at C4
Predicted Value-CH₃ at C7

Note: The data in this table is based on predictive models and may not represent actual experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the oxazole ring, and C-O-C stretching of the ether linkage within the oxazole ring. The presence and position of these bands can confirm the key functional moieties of the compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Predicted RangeMedium-Strong, BroadN-H stretching (amine)
Predicted RangeMedium-WeakAromatic C-H stretching
Predicted RangeMedium-WeakAliphatic C-H stretching (methyl)
Predicted RangeStrongC=N stretching (oxazole ring)
Predicted RangeStrongC-O-C stretching (oxazole ring)

Note: The data in this table is based on predictive models and may not represent actual experimental values.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 162.19 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of the synthesized compound.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺163.0866To be determined

Note: The "Found m/z" value is to be determined by experimental analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. For 2-aminobenzoxazole derivatives, a common stationary phase is silica (B1680970) gel. rsc.org The choice of the mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rsc.orgbeilstein-journals.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

The progress of reactions involving benzoxazoles is often monitored by TLC on silica gel plates, with visualization achieved under UV light or by using staining agents such as phosphomolybdic acid. rsc.org

Spectroscopic and Analytical Characterization

Column chromatography is a widely utilized method for the purification of 2-aminobenzoxazole (B146116) derivatives, including this compound. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through it by a mobile phase. For compounds in this class, silica (B1680970) gel is the most common stationary phase.

The general procedure involves dissolving the crude reaction mixture, containing the target compound, in a minimum amount of a suitable solvent and loading it onto a column packed with silica gel. An appropriate solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), is then passed through the column. nih.govbeilstein-journals.org The polarity of the eluent is often gradually increased to facilitate the separation of the desired compound from impurities.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. nih.govbeilstein-journals.org Automated flash chromatography systems, such as the Teledyne ISCO CombiFlash Companion, can also be employed for efficient purification of 2-aminobenzoxazole derivatives. google.com

Once the fractions containing the pure this compound are collected, the solvent is removed under reduced pressure to yield the purified solid. The purity of the isolated compound is then typically assessed by High-Performance Liquid Chromatography (HPLC), and its structure is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

A representative table outlining the typical parameters for the column chromatographic purification of a compound like this compound is provided below, based on common practices for this class of compounds.

ParameterDescription
Stationary Phase Silica Gel (e.g., SiliaFlash P60, 40–63 μm, 60 Å) nih.gov
Mobile Phase A gradient of Ethyl Acetate in Hexanes or Petroleum Ether nih.govbeilstein-journals.org
Apparatus Glass column or automated flash chromatography system google.com
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm) nih.govrsc.org
Post-Purification Analysis HPLC, NMR, Mass Spectrometry nih.gov

Structure Activity Relationship Sar Studies

Positional Effects of Methyl Substituents at Positions 4 and 7 on Biological Activity

The presence and position of methyl groups on the benzoxazole (B165842) ring can significantly modulate the compound's pharmacological profile. While specific research on the 4,7-dimethyl substitution pattern is not extensively detailed in the provided literature, the effects can be inferred from general principles and studies on related structures. Methyl groups can influence activity through steric and electronic effects.

For instance, studies on other heterocyclic scaffolds have shown that the introduction of a methyl group can alter biological activity. researchgate.net In a series of 2-aminobenzoxazole (B146116) derivatives designed as ChemR23 inhibitors, the introduction of a chiral methyl group at a benzylic position had a substantial impact on inhibitory activity. researchgate.net This highlights the sensitivity of the biological target to the steric bulk and stereochemistry of methyl substituents. The methyl groups at positions 4 and 7 of the benzoxazole ring are expected to influence the molecule's planarity and its ability to fit into the binding pocket of a target protein. Furthermore, the electron-donating nature of methyl groups can alter the electron density of the aromatic system, which may affect its interaction with biological macromolecules.

Influence of the 2-Amino Group on Molecular Interactions

The 2-amino group is a crucial functional group in this class of compounds, often playing a pivotal role in establishing key interactions with biological targets. ontosight.ai This group can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections within a receptor's active site. nih.gov

In the development of 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spns2, SAR studies revealed that modifications to the primary amine headgroup were critical for potency. nih.gov The 2-aminobenzoxazole scaffold itself was identified as a viable starting point for developing potent inhibitors. nih.govacs.orgnih.gov Similarly, in the design of inhibitors for the enzyme biotin (B1667282) carboxylase, a derivative featuring a 2-aminophenol (B121084) moiety demonstrated promising activity, forming hydrogen bonds with active site residues. researchgate.net The basicity of the amino group, which can be modulated by other substituents on the ring, also influences its protonation state at physiological pH, thereby affecting its ionic interactions with acidic residues in a protein.

Impact of Substituents on the Benzene (B151609) Ring on Biological Activity Profiles

The substitution pattern on the benzene portion of the benzoxazole ring is a major determinant of the compound's biological activity and selectivity. nih.gov Research has shown that both electron-donating and electron-withdrawing groups can enhance pharmacological effects, depending on the specific biological target. researchgate.net

Studies on various benzoxazole derivatives have provided a wealth of SAR data:

Halogenation: The introduction of a bromine atom at position 7 was found to increase the antimicrobial activity of certain benzoxazolylalanine derivatives. nih.gov Similarly, chloro and fluoro substituents have been incorporated to modulate activity. For instance, combining a fluorine atom at C-5 with a methoxy (B1213986) group at C-6 has been shown to produce synergistic antiproliferative effects in related benzothiazole (B30560) structures. mdpi.com

Alkoxy Groups: The presence of methoxy groups, which are electron-donating, has been linked to enhanced anticancer activity. researchgate.net Specifically, substitution with dimethoxy and trimethoxy groups on an associated phenyl ring improved the anticancer profile of prepared derivatives. researchgate.netnih.gov A methoxy group at the C-6 position of the related benzothiazole scaffold has been shown to significantly enhance kinase-targeted anticancer activity. mdpi.com

Other Groups: The addition of an ortho-hydroxy group has been found to improve anticancer activity. researchgate.net In another study, introducing an acetic acid group at the fifth position of the benzoxazole moiety elevated its cytotoxic activity. rsc.org

The following table summarizes the observed effects of various substituents on the biological activity of benzoxazole derivatives.

PositionSubstituentEffect on Biological ActivityReference
7BromoIncreased antimicrobial activity nih.gov
5Acetic AcidElevated cytotoxic activity rsc.org
-Dimethoxy/TrimethoxyImproved anticancer activity researchgate.netnih.gov
-Ortho-HydroxyImproved anticancer activity researchgate.net
6MethoxyEnhanced kinase-targeted anticancer activity (in benzothiazoles) mdpi.com
5 & 6Fluoro & MethoxySynergistic antiproliferative effects (in benzothiazoles) mdpi.com

Hydrogen Bonding Capabilities and Conformational Analysis

The ability of 4,7-Dimethyl-1,3-benzoxazol-2-amine to form hydrogen bonds is critical for its interaction with biological targets. The primary hydrogen bonding sites are the nitrogen atoms of the oxazole (B20620) ring and the 2-amino group, as well as the oxygen atom of the oxazole ring. The 2-amino group, in particular, can serve as a hydrogen bond donor, while the nitrogen and oxygen atoms in the heterocyclic ring can act as acceptors. researchgate.netnih.gov

Rational Design Principles for Modulating Bioactivity within the this compound Scaffold

Rational design principles aim to systematically modify the lead compound, this compound, to optimize its biological activity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com This process relies heavily on the SAR data gathered.

Key design strategies include:

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, the binding mode of the lead compound within its target can be visualized. dundee.ac.ukresearchgate.net This allows for the design of new analogues with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or displace unfavorable ones (e.g., water molecules in the binding pocket).

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved biological properties. For example, the methyl groups could be replaced with other small alkyl groups or halogens to fine-tune steric and electronic properties. The 2-amino group could be acylated or incorporated into a larger heterocyclic system to explore different interaction patterns. academie-sciences.fr

Scaffold Hopping: The central benzoxazole ring can be replaced by other heterocyclic systems like benzimidazole, benzothiazole, or indole (B1671886) to explore new chemical space while retaining key interaction points. mdpi.com

Introduction of Conformational Constraints: To reduce the entropic penalty upon binding, the flexibility of the molecule can be restricted. This could be achieved by introducing cyclic structures or double bonds into side chains attached to the main scaffold. dundee.ac.uk

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop derivatives with enhanced potency and a more desirable therapeutic profile.

Computational and Theoretical Investigations

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies on 4,7-Dimethyl-1,3-benzoxazol-2-amine are not extensively documented in publicly available literature, research on analogous benzoxazole (B165842) derivatives highlights their potential to interact with various biological targets. For instance, a study on a series of benzoxazole derivatives identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The docking of these compounds into the ATP-binding site of VEGFR-2 (PDB ID: 1YWN) was performed to understand the structural basis of their inhibitory activity.

The general procedure for such docking studies involves preparing the protein structure by removing water molecules and adding polar hydrogens, and preparing the ligand by optimizing its geometry. A grid box is then defined around the active site of the protein, and a search algorithm, such as the Lamarckian genetic algorithm, is used to explore possible binding conformations. The binding affinity is typically estimated in terms of binding energy (kcal/mol).

Derivative ClassTarget ProteinPDB IDKey Interacting Residues (Example)Predicted Binding Energy (Example)
Benzoxazole DerivativesVEGFR-21YWNCys919, Asp1046, Glu885Not specified in abstract

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to refine the binding mode.

For benzoxazole derivatives, MD simulations have been employed to investigate the stability of their complexes with targets like VEGFR-2. These simulations, often performed using software packages like AMBER, can reveal the dynamic behavior of the ligand in the binding pocket and the key interactions that are maintained over the simulation period. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD suggests that the complex has reached a state of equilibrium.

The binding free energy of the ligand-receptor complex can also be calculated from the MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking.

Derivative ClassTarget ProteinSimulation SoftwareKey Findings
Benzoxazole DerivativesVEGFR-2AMBERAnalysis of binding modes and identification of key amino acid residues responsible for inhibition.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound and its derivatives.

Studies on related benzoxazole derivatives have utilized DFT to calculate various molecular properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G**). The optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule.

Furthermore, DFT can be used to calculate reactivity descriptors like ionization potential, electron affinity, global hardness, and electrophilicity, which help in predicting the reactive sites of a molecule.

PropertyDescriptionExample Application for Benzoxazole Derivatives
Optimized Geometry The lowest energy 3D arrangement of atoms.Confirmation of the planar structure of the benzoxazole ring.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to the molecule's reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of the molecule.Identifies nucleophilic and electrophilic sites.
Global Reactivity Descriptors Parameters like hardness, softness, and electrophilicity index.Predicts the overall reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazole derivatives to understand the structural requirements for their biological activity. For example, a 3D-QSAR study was conducted on a series of benzoxazole derivatives as VEGFR-2 inhibitors. These models generate contour maps that show the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

The predictive ability of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q² or Rcv²) and the predictive correlation coefficient (R²pred).

QSAR ModelTarget ActivityStatistical Parameters (Example)Key Findings from Contour Maps (Example)
CoMFA Inhibition of VEGFR-2Rcv² = 0.509, Rpred² = 0.5128 (for HepG2 cell line)Sterically favorable regions for bulky substituents.
CoMSIA Inhibition of VEGFR-2Rcv² = 0.711, Rpred² = 0.6198 (for HepG2 cell line)Regions where hydrogen bond donors and acceptors enhance activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These predictions help in identifying potential liabilities early in the drug discovery process.

For analogues of this compound, various ADME parameters can be predicted using computational models. These parameters include physicochemical properties like molecular weight, lipophilicity (logP), and solubility, as well as pharmacokinetic properties like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Drug-likeness rules, such as Lipinski's rule of five, are often used to assess the oral bioavailability of a compound.

Several online tools and software are available for in silico ADME prediction, which can provide a comprehensive profile of a compound's likely behavior in the body.

ADME PropertyDescriptionPredicted Outcome for Benzoxazole/Benzimidazole Analogues (Examples)
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Many derivatives show no violations, suggesting good oral bioavailability.
Human Intestinal Absorption (HIA) The percentage of the drug that is absorbed from the gut into the bloodstream.Some analogues are predicted to have good absorption.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the BBB and enter the central nervous system.Predictions vary depending on the specific substituents.
CYP2D6 Inhibition The potential of a compound to inhibit the cytochrome P450 2D6 enzyme, which is involved in the metabolism of many drugs.Some derivatives are predicted to be non-inhibitors.

Advanced Research Applications and Pharmacological Potential

Investigations in Antimicrobial Research

Searches for the antimicrobial activity of 4,7-Dimethyl-1,3-benzoxazol-2-amine yielded no specific results. While numerous studies detail the antibacterial and antifungal efficacy of other benzoxazole (B165842) derivatives, data for this specific dimethyl-substituted compound is not available.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No data is publicly available regarding the in vitro activity of this compound against Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy

There is no published information on the antifungal properties of this compound against any fungal species.

Antitubercular Activity

Specific studies on the antitubercular activity of this compound against Mycobacterium tuberculosis have not been found in the public scientific literature.

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

As no primary antimicrobial activity data is available, there is consequently no information on the potential mechanisms of action for this compound.

Explorations in Anticancer Research

Similarly, a comprehensive search for the anticancer properties of this compound did not yield any specific findings.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

There are no publicly accessible reports detailing the in vitro cytotoxic effects of this compound on any cancer cell lines.

Proposed Mechanisms of Action

The diverse biological effects of benzoxazole derivatives are attributed to several underlying mechanisms of action at the molecular level. These primarily include inhibition of critical enzymes and direct interaction with nucleic acids, which disrupt essential cellular processes.

DNA Intercalation and Topoisomerase Inhibition: One of the significant mechanisms through which certain benzoxazole compounds exert their effects is by interacting with DNA and inhibiting topoisomerase enzymes. Topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. Some novel 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. acs.org For instance, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have demonstrated significant inhibitory activity against topoisomerase II, with potencies even greater than the reference drug etoposide (B1684455). acs.org This inhibition is often linked to the ability of the planar benzoxazole ring system to intercalate between DNA base pairs, disrupting the DNA structure and trapping the topoisomerase-DNA cleavage complex, which ultimately leads to cell death. acs.orgperiodikos.com.br Systematic reviews have confirmed that benzoxazole derivatives show DNA binding behavior, with intercalation being a predominant mode of interaction. doaj.org

Enzyme Inhibition: Beyond topoisomerases, benzoxazole derivatives are known to inhibit a variety of other enzymes. This inhibitory action is a key mechanism behind their therapeutic potential in different disease contexts. For example, they have been investigated as inhibitors of Aurora kinases, which are essential for accurate cell division, and cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.netresearchgate.net

Disruption of Signaling Pathways: By inhibiting key enzymes like kinases, benzoxazole compounds can disrupt cellular signaling pathways. For example, inhibition of Aurora B kinase by benzoxazole analogs can lead to errors in chromosome segregation, G2/M cell cycle arrest, and ultimately, apoptosis (programmed cell death). researchgate.netmdpi.com This disruption of critical signaling cascades is a cornerstone of their potential application in oncology.

Studies in Anti-inflammatory and Analgesic Research

The benzoxazole scaffold is a prominent feature in the development of new anti-inflammatory and analgesic agents. researchgate.net The primary mechanism for these effects is often the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. bldpharm.com

Research has shown that various derivatives of the related benzo[d]thiazol-2-amine scaffold, which shares structural similarities with aminobenzoxazoles, exhibit significant anti-inflammatory and analgesic properties. researchgate.netbldpharm.comnih.gov In-silico docking studies and in-vitro enzyme assays have confirmed that these compounds can effectively bind to and inhibit COX-1 and COX-2 enzymes. researchgate.netbldpharm.com For example, in a study on benzo[d]thiazol-2-amine derivatives, certain compounds showed potent COX-1 and COX-2 inhibitory action, which correlated with significant analgesic effects in hot-plate tests and anti-inflammatory responses in carrageenan-induced rat paw edema models. researchgate.netbldpharm.com Similarly, hybrid molecules incorporating benzoxazole and 1,3,4-oxadiazole (B1194373) moieties have been investigated as potential COX inhibitors for their anti-inflammatory activity. nih.gov

Derivative ClassTarget Enzyme(s)Observed EffectReference(s)
Benzo[d]thiazol-2-aminesCOX-1, COX-2Analgesic & Anti-inflammatory researchgate.netbldpharm.comnih.gov
Benzoxazole-Oxadiazole HybridsCOX-1, COX-2Anti-inflammatory nih.gov
2H-1,4-Benzoxazin-3(4H)-one Derivatives-Anti-inflammatory in microglia sigmaaldrich.com

Research into Other Specific Biological Activities

The structural versatility of the benzoxazole ring has allowed for its exploration in a wide range of other biological contexts beyond anti-inflammatory and anticancer research.

Benzoxazole derivatives have shown promise as agents against various protozoan parasites.

Antimalarial: In the search for new treatments for malaria, caused by Plasmodium species, various heterocyclic compounds are under investigation. Benzoxazolyl aniline (B41778) derivatives have been synthesized and evaluated, with some showing good antimalarial activity. mdpi.com The proposed mechanism for some of these compounds involves the deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), a key enzyme in the parasite's purine salvage pathway. mdpi.com

Antileishmanial: Derivatives combining benzothiazole (B30560) and amino-9-(10H)-acridinone structures have revealed selective activity against Leishmania parasites, particularly targeting the amastigote stage of the parasite's life cycle. nih.gov The addition of the benzothiazole group, structurally related to benzoxazole, was found to enhance the antileishmanial properties. nih.gov Furthermore, studies on benzoxazolyl aniline derivatives showed they possess moderate inhibitory activities against Leishmania species. mdpi.com

Antitrypanosomal: Benzoxazole and related benzoxaborole compounds have been identified as potential agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.comacs.org Certain benzoxazolyl aniline derivatives demonstrated moderate inhibitory activity against trypanosomes. mdpi.com In a more targeted study, benzoxaboroles showed significant in vitro growth inhibition of T. brucei, with some compounds also showing efficacy in animal models. The oxaborole functionality was found to be essential for this activity. acs.org

The ability of the benzoxazole scaffold to be tailored to fit into the active sites of various enzymes is a key area of research.

Topoisomerase II: As mentioned previously, benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme for cell proliferation. acs.org The inhibitory concentrations (IC50) for some derivatives were found to be in the low micromolar range, indicating high potency. acs.org

Aurora B Kinase: A series of novel benzoxazole analogs were designed and synthesized as inhibitors of Aurora kinases. researchgate.net Some of these compounds showed promising activity, particularly against Aurora B kinase. Molecular docking studies helped to interpret the binding modes and explain the selectivity for Aurora B over Aurora A kinase. researchgate.net The inhibition of this kinase disrupts mitosis, leading to antiproliferative effects in cancer cell lines. researchgate.netmdpi.com

Cyclooxygenase-2 (COX-2): As detailed in the anti-inflammatory section, benzoxazole and related structures are effective inhibitors of COX enzymes. researchgate.netnih.gov This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net

Target EnzymeBenzoxazole Derivative TypeResult/FindingReference(s)
Topoisomerase II2,5-Disubstituted-benzoxazolesPotent inhibition, higher than etoposide for some derivatives. acs.org
Aurora B KinaseVarious benzoxazole analogsPromising inhibitory activity and antiproliferative effects. researchgate.net
Cyclooxygenase-2 (COX-2)Benzo[d]thiazol-2-amines, Benzoxazole-Oxadiazole HybridsSignificant enzyme inhibition correlated with anti-inflammatory activity. researchgate.netbldpharm.comnih.gov

Adenosine (B11128) A2A Receptor Antagonism: The benzoxazole ring is considered a highly effective scaffold for designing antagonists of the adenosine A2A receptor (A2AR). doaj.org A2AR antagonists are of significant interest for the treatment of neurodegenerative conditions like Parkinson's disease. Researchers have explored modifications at the C5- and C7-positions of the benzoxazole ring, leading to compounds with high, nanomolar-range affinity and potent antagonist activity at the human A2A receptor. doaj.org These antagonists are believed to offer neuroprotection by reducing neuroinflammation.

Applications in Chemical Biology as Molecular Probes

Beyond therapeutic applications, the photophysical properties of benzoxazoles make them valuable tools in chemical biology, particularly as fluorescent probes. acs.org

Benzoxazole derivatives are being developed as sensitive and safer alternatives to traditional fluorescent DNA probes, which often have mutagenic effects. acs.orgdoaj.org Their environment-dependent fluorescence, which can be significantly enhanced upon binding to biological targets like DNA, makes them ideal for this purpose. acs.org Studies have shown that these compounds can act as fluorescent sensors for DNA, with intercalation being the primary mode of binding, leading to an increase in fluorescence emission intensity. acs.orgdoaj.org

Furthermore, specific benzoxazole derivatives have been engineered to act as fluorescent chemosensors for detecting pH changes and the presence of specific metal cations, such as Zn²⁺ and Mg²⁺. periodikos.com.brnih.gov Their high sensitivity and selectivity are attributed to the unique electronic properties of the substituted benzoxazole ring. periodikos.com.br This has led to their use in detecting biologically important species and for imaging applications in living cells. Some 2-aminobenzoxazoles have also been noted for their potential use as positron emission tomography (PET) probes.

Future Directions and Emerging Research Avenues

Development of Asymmetric Syntheses for Chiral Derivatives

The introduction of chirality into drug molecules can have profound effects on their pharmacological profiles, often leading to improved potency and reduced side effects. While various methods exist for the synthesis of 2-aminobenzoxazoles, the development of asymmetric syntheses to produce enantiomerically pure derivatives remains a key area for future research. nih.govacs.org The synthesis of chiral 2-aminobenzimidazole (B67599) derivatives has been explored, providing a potential starting point for developing similar methodologies for the benzoxazole (B165842) core. researchgate.net

Future efforts in this domain could focus on the design and application of chiral catalysts or auxiliaries that can effectively control the stereochemistry during the cyclization step of benzoxazole formation. The development of enantioselective methods would open the door to a new generation of chiral 2-aminobenzoxazole-based compounds with potentially enhanced therapeutic properties.

Advanced Combinatorial Chemistry for Library Generation

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large and diverse compound libraries. google.com The solid-phase synthesis of 2-aminobenzoxazole (B146116) libraries has been successfully demonstrated, providing a foundation for future advancements in this area. acs.orgacs.org

The next frontier in combinatorial chemistry for this scaffold involves the integration of more complex and diverse building blocks to expand the accessible chemical space. Future research should aim to develop robust and high-throughput synthetic methodologies that allow for the introduction of a wide array of functional groups at various positions of the 2-aminobenzoxazole core. This will enable the generation of highly diverse libraries for screening against a multitude of biological targets. google.com

Table 1: Key Strategies for Advanced Combinatorial Library Generation of 2-Aminobenzoxazole Derivatives

StrategyDescriptionPotential Advantages
Multi-component Reactions Utilizing one-pot reactions with three or more starting materials to rapidly build molecular complexity.Increased efficiency, reduced purification steps, and access to novel scaffolds.
Diversity-Oriented Synthesis (DOS) Employing a series of reactions to generate structurally diverse and complex molecules from simple starting materials.Exploration of a wider range of chemical space and identification of novel pharmacophores.
DNA-Encoded Libraries (DELs) Tagging each molecule with a unique DNA barcode to allow for the screening of massive libraries. rsc.orgUnprecedented library size and the ability to screen against challenging targets.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Exploration of 4,7-Dimethyl-1,3-benzoxazol-2-amine in Materials Science

While the primary focus of research on 2-aminobenzoxazoles has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science. nih.govacs.org Benzoxazole and benzothiazole (B30560) derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.govdaneshyari.com

The specific substitution pattern of this compound could influence its solid-state packing and electronic characteristics, making it a candidate for further investigation in this area. Future research could explore the synthesis of polymers and functional materials incorporating this moiety to assess their potential in applications such as:

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials. nih.gov

Organic Field-Effect Transistors (OFETs): As p-type or n-type semiconductors. nih.gov

Sensors: For the detection of specific analytes.

Multidisciplinary Research Approaches for Enhanced Therapeutic Efficacy

The inherent biological activity of the 2-aminobenzoxazole scaffold against a range of targets necessitates a multidisciplinary approach to fully exploit its therapeutic potential. researchgate.netresearchgate.netnih.govmdpi.com Future research should involve collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians to advance the development of these compounds.

An integrated approach would facilitate a comprehensive understanding of the structure-activity relationships (SAR) and mechanism of action of compounds like this compound. This will be crucial for optimizing their efficacy and selectivity for specific therapeutic targets, including but not limited to:

Antifungal agents nih.gov

Anticancer agents researchgate.net

Anti-inflammatory agents researchgate.netresearchgate.net

Neuroprotective agents mdpi.com

By combining experimental and computational techniques, researchers can gain deeper insights into how these molecules interact with biological systems, paving the way for the development of the next generation of 2-aminobenzoxazole-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,7-Dimethyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzoxazole derivatives often involves cyclocondensation of substituted precursors. For example, tetrahydrobenzothiazole analogs (structurally related) are synthesized via refluxing mixtures of aldehydes and thiazole derivatives in ethanol with catalytic acetic acid, achieving yields of 70–80% . Key factors include solvent choice (ethanol or dichloromethane), temperature control (reflux at 80–100°C), and catalyst use (e.g., triethylamine). Reaction times (7–12 hours) and stoichiometric ratios (1:1 molar) are critical for minimizing byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm methyl group signals at δ 2.3–2.6 ppm (for C4/C7-CH₃) and aromatic protons at δ 7.0–7.5 ppm. Absence of unreacted aldehyde protons (δ 9–10 ppm) indicates completion .
  • IR : Stretching vibrations at ~1620 cm⁻¹ (C=N) and ~1270 cm⁻¹ (C-O) confirm benzoxazole ring formation .
  • MS : Molecular ion peaks (e.g., m/z 176.1 for C₉H₁₀N₂O) and fragmentation patterns validate purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., microbial vs. mammalian) to differentiate selective toxicity .
  • Structural-Activity Relationship (SAR) : Compare substituent effects; e.g., nitro or methoxy groups may enhance antimicrobial activity but reduce solubility, leading to false-negative cytotoxicity results .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation in vitro masks true activity .

Q. How can researchers design experiments to study the interaction of this compound with histone deacetylase (HDAC) isoforms?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC3 inhibition. IC₅₀ values <10 µM suggest therapeutic potential .
  • Molecular Docking : Perform simulations with HDAC3 crystal structures (PDB: 4A69) to identify binding modes. Focus on π-π stacking between benzoxazole and Phe-200/His-134 residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces. High electron density at C2 (benzoxazole ring) predicts susceptibility to electrophilic attack .
  • Hammett Constants : Correlate substituent effects (σmetapara) on reaction rates. Methyl groups (σ = -0.17) may deactivate the ring, slowing nitration but enhancing stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in DMSO, ethanol, and hexane. Measure via UV-Vis at λmax ~270 nm. Low solubility in hexane (<0.1 mg/mL) aligns with its polar benzoxazole core .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular H-bonding (N-H···O), explaining higher solubility in DMSO .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield70–80% (ethanol, reflux)
¹H NMR (C4/C7-CH₃)δ 2.3–2.6 ppm (doublet)
HDAC3 Inhibition (IC₅₀)3.4 µM (fluorogenic assay)
Solubility in DMSO>50 mg/mL (25°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.